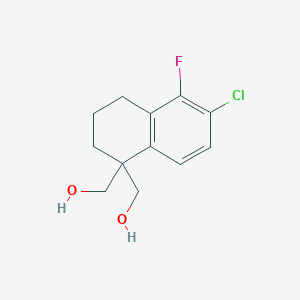
(R)-4-Amino-3-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Amino-3-fluorobutanoic acid is a chiral amino acid derivative with a fluorine atom substituted at the third carbon position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3-fluorobutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-4-hydroxy-3-fluorobutanoic acid.
Fluorination: The hydroxyl group is replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the amino group at the fourth carbon position. This can be achieved using methods like reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-4-Amino-3-fluorobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-3-fluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxyl group to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include various derivatives of ®-4-Amino-3-fluorobutanoic acid, such as fluorinated amines, alcohols, and substituted amino acids.
Scientific Research Applications
®-4-Amino-3-fluorobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-Amino-3-fluorobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or transporters involved in neurotransmission or metabolic processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-3-fluorobutanoic acid: The enantiomer of ®-4-Amino-3-fluorobutanoic acid with different stereochemistry.
4-Amino-3-chlorobutanoic acid: A similar compound with a chlorine atom instead of fluorine.
4-Amino-3-hydroxybutanoic acid: A compound with a hydroxyl group at the third carbon position.
Uniqueness
®-4-Amino-3-fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it valuable for studying structure-activity relationships and designing novel compounds with enhanced biological activities.
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(3R)-4-amino-3-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-3(2-6)1-4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
UNJUEKLVLCDYIR-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CN)F)C(=O)O |
Canonical SMILES |
C(C(CN)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
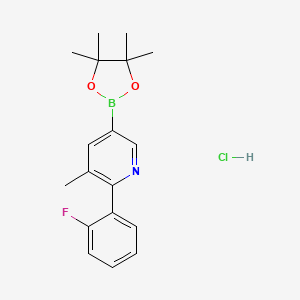
![(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
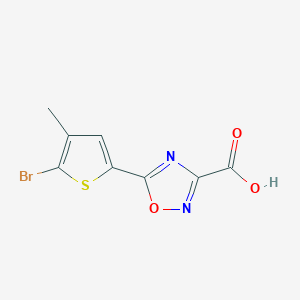
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)
![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)
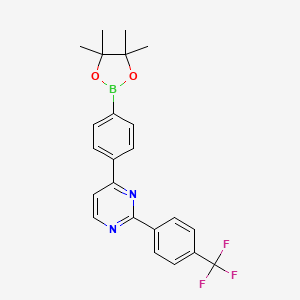
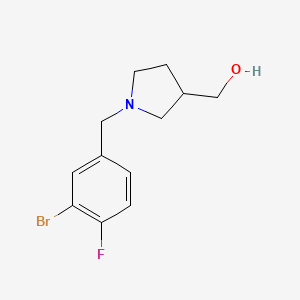
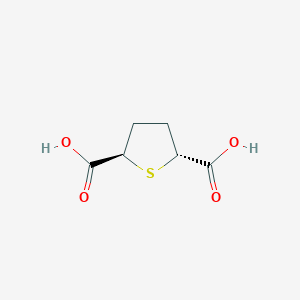
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
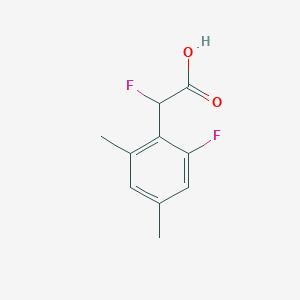
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)
